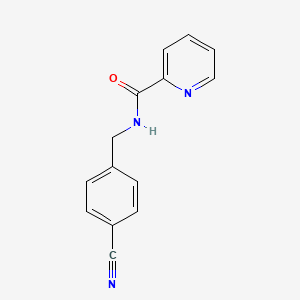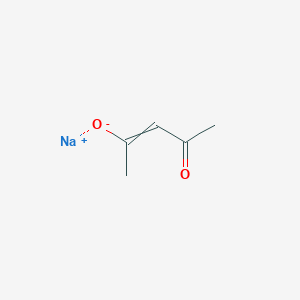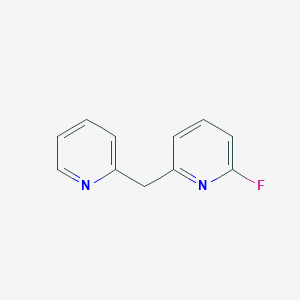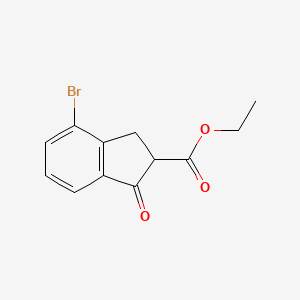![molecular formula C13H16O5 B14126205 2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD30062856” is known chemically as 2-({2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy}methyl)oxirane. This compound is characterized by its unique structure, which includes two oxirane (epoxide) groups and a methoxyphenoxy moiety. It is primarily used in various chemical and industrial applications due to its reactive epoxide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy}methyl)oxirane typically involves the reaction of 2-methoxy-4-hydroxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the epoxide rings, converting them into diols.
Substitution: The epoxide groups are highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are frequently used in substitution reactions.
Major Products:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of diols.
Substitution: Formation of various substituted ethers and amines.
Scientific Research Applications
2-({2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy}methyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its reactive epoxide groups.
Industry: Utilized in the production of epoxy resins and adhesives.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The molecular targets include proteins, nucleic acids, and other cellular components. The pathways involved often include enzyme-catalyzed reactions that facilitate the opening of the epoxide rings.
Comparison with Similar Compounds
- 2-Methoxy-4-(oxiran-2-ylmethoxy)phenol
- 2,4-Dimethoxyphenyl glycidyl ether
- 4-(Oxiran-2-ylmethoxy)phenol
Comparison: While these compounds share structural similarities with 2-({2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy}methyl)oxirane, the presence of additional methoxy groups or variations in the positioning of the epoxide rings can significantly alter their reactivity and applications. The unique combination of two epoxide groups and a methoxyphenoxy moiety in MFCD30062856 provides distinct chemical properties that make it particularly valuable in specific industrial and research applications.
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-[[2-methoxy-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H16O5/c1-14-13-4-9(15-5-10-6-16-10)2-3-12(13)18-8-11-7-17-11/h2-4,10-11H,5-8H2,1H3 |
InChI Key |
QWXMHVGBFIXPNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)

![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)


![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)


